5-methyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide
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Overview
Description
5-methyl-N’-(8-methyl-8-azabicyclo[321]oct-3-ylidene)thiophene-2-carbohydrazide is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N’-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide typically involves multiple steps. One common approach starts with the preparation of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold. This scaffold can be synthesized through enantioselective construction methods . The next step involves the introduction of the thiophene ring and the carbohydrazide group. This can be achieved through a series of reactions, including cyclization and condensation reactions, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and high-throughput screening to identify the most efficient reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N’-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 5-methyl-N’-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 5-methyl-N’-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-methyl-8-azabicyclo[3.2.1]octane: This compound shares the bicyclic structure but lacks the thiophene and carbohydrazide groups.
Thiophene-2-carbohydrazide: This compound contains the thiophene and carbohydrazide groups but lacks the bicyclic structure.
Uniqueness
5-methyl-N’-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)thiophene-2-carbohydrazide is unique due to its combination of the bicyclic structure with the thiophene and carbohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-9-3-6-13(19-9)14(18)16-15-10-7-11-4-5-12(8-10)17(11)2/h3,6,11-12H,4-5,7-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWODUAYRBSGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=C2CC3CCC(C2)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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